芴-9,9-二丙酸

描述

Fluorene-9,9-dipropionic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique properties and applications, particularly in the field of luminescent materials and organic electronics. The research on fluorene derivatives has shown their potential as acid-sensing fluorophores, intermediates in bacterial catabolism, and as precursors for the synthesis of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives has been achieved through various methods. For instance, 9-(cycloheptatrienylidene)fluorene derivatives were synthesized using Suzuki or Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Another approach involved the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids to produce fluorene-9-malonic acid and its derivatives under mild conditions . Additionally, 9,9-dimethyl-9H-fluoren-2-ylboronic acid was synthesized from fluorene using a sequence of bromination, methylation, and Grignard reaction, highlighting the versatility of fluorene as a starting material .

Molecular Structure Analysis

The molecular structure of fluorene derivatives has been extensively studied. For example, the crystal structure of 9-(diphenylmethylidene)fluorene revealed significant structural changes upon reduction, such as the stretching of the central carbon-carbon bond and the twisting of the molecular halves . Similarly, the structure of 9,9-dipropionitrilefluorene was determined through X-ray diffraction, showing that the fluorene system's three fused rings are almost coplanar, and the propionitrile groups are perpendicular to the fused-ring system .

Chemical Reactions Analysis

Fluorene derivatives undergo various chemical reactions that are crucial for their applications. The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives is an example of a chemical reaction that is useful for sensing applications in acidic environments . The bacterial catabolism of fluorene involves angular dioxygenation, leading to the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one, which is an intermediate and not a dead-end product, indicating its role in further metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The luminescent properties of these compounds make them suitable for the development of OLED materials, as demonstrated by the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid . The catalytic synthesis of 9,9-bis(4-hydroxyphenyl) fluorene using heteropoly acid highlights the importance of environmentally friendly catalysts in chemical synthesis and the potential for high purity and yield of the final product .

科学研究应用

1. 结构和晶体学研究

芴-9,9-二丙酸及其衍生物表现出有趣的结构性质。例如,在芴环系中,乙氧羰基-乙基基团几乎垂直于芴平面,这对于理解分子相互作用和晶体结构非常重要 (胡、刘、田、刘和刘,2006 年)。

2. 在有机电子学中的应用

使用 9,9-二烷基化芴作为单体的芴基低聚物已被开发用于提高有机发光二极管 (OLED) 中空穴传输材料的热稳定性。这些低聚物表现出较高的玻璃化转变温度,使其适用于电子设备 (Kimura、Kurata、Sawaki、Toba、Enokida 和 Takagi,2007 年)。

3. 光物理性质

二苯胺芴基材料表现出显着的光物理性质,包括双光子吸收光谱,使其成为光子学和光电子学应用的潜在候选者 (Belfield、Morales、Hales、Hagan、Stryland、Chapela 和 Percino,2004 年)。

4. 环境应用

已经研究了真菌培养物,特别是毛木耳,对芴的氧化作用。这个过程对于理解多环芳烃的生物降解非常重要,这是一个重要的环境考虑因素 (Bogan、Lamar 和 Hammel,1996 年)。

安全和危害

未来方向

Fluorene-9,9-dipropionic acid and its derivatives have potential applications in various fields. For instance, 4,4′-(9-Fluorenylidene) diphenol, also known as BHPF and fluorene-9-bisphenol, is a novel bisphenol A substitute used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .

属性

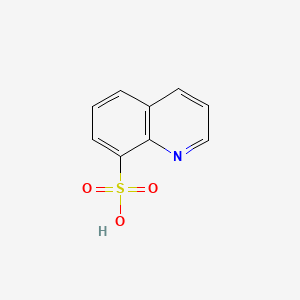

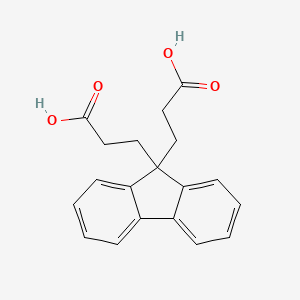

IUPAC Name |

3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIAEALBBMNFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196083 | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorene-9,9-dipropionic acid | |

CAS RN |

4425-95-0 | |

| Record name | 9H-Fluorene-9,9-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Fluorenedipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)

![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)